molecular formula C26H21ClN2O5 B2914106 N-(4-chlorophenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866344-25-4

N-(4-chlorophenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2914106
CAS No.: 866344-25-4
M. Wt: 476.91
InChI Key: PJCICNLUSPHUCO-UHFFFAOYSA-N
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Description

This compound features a 1,4-dihydroquinolin-4-one core substituted at position 6 with a methoxy group and at position 3 with a 4-methoxybenzoyl moiety. The nitrogen at position 1 is linked via an acetamide bridge to a 4-chlorophenyl group. The methoxy substituents enhance solubility, while the aromatic and electron-withdrawing groups (e.g., benzoyl) may influence electronic properties and target binding.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O5/c1-33-19-9-3-16(4-10-19)25(31)22-14-29(15-24(30)28-18-7-5-17(27)6-8-18)23-12-11-20(34-2)13-21(23)26(22)32/h3-14H,15H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCICNLUSPHUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the methoxy and benzoyl groups. The final step involves the acylation of the quinoline derivative with N-(4-chlorophenyl)acetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA or inhibit enzyme activity, while the methoxy and benzoyl groups enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between the target compound and analogs:

Compound Name Core Structure Position 3 Substitution Position 6 Substitution Acetamide Modification Notable Features Reference ID
Target Compound Quinolin-4-one 4-Methoxybenzoyl Methoxy N-(4-chlorophenyl) Dual methoxy groups enhance solubility
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide Quinolin-4-one Benzenesulfonyl Ethyl N-(4-chlorophenyl) Sulfonyl group increases electrophilicity
2-(3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(2-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)acetamide Quinazolin-4-one 4-Fluorophenyl (thioether linkage) - N-(4-chlorophenyl, quinazolinyl) Thioether linkage; dual quinazolinone cores
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazol-3-one - - N-(dihydro-pyrazol-4-yl) Dichlorophenyl enhances lipophilicity
Goxalapladib (Naphthyridine-based) Naphthyridin-4-one Trifluoromethyl biphenyl - Piperidinyl and fluorophenyl Fluorinated groups improve metabolic stability
Key Observations:
  • Core Heterocycle: The quinolin-4-one core in the target compound is distinct from quinazolinone (), pyrazolone (), and naphthyridine (). These cores influence binding affinity and target selectivity .
  • Substituent Effects :
    • The 4-methoxybenzoyl group in the target compound is electron-donating, contrasting with the electron-withdrawing benzenesulfonyl group in . This difference may alter reactivity and intermolecular interactions .
    • Fluorine () and chlorine () substituents enhance lipophilicity and metabolic stability but may reduce solubility .

Biological Activity

N-(4-chlorophenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Molecular Formula : C23H22ClN2O5
  • Molecular Weight : 442.88 g/mol

This structure includes a quinoline core, which is known for its diverse biological activities, including antitumor and antimicrobial properties.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Anticancer Activity : The compound has been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This mechanism is similar to that of established chemotherapeutic agents .
  • Enzyme Inhibition : It exhibits inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease, suggesting potential applications in treating neurodegenerative diseases and infections .
  • Antimicrobial Properties : Preliminary studies indicate moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis, highlighting its potential as an antimicrobial agent .

Biological Activity Data Table

The following table summarizes the biological activities observed for this compound:

Activity Type Observed Effect Reference
AnticancerInhibition of tubulin polymerization
Enzyme InhibitionStrong AChE and urease inhibition
AntimicrobialModerate activity against S. typhi
AntiproliferativeEnhanced activity against cancer cells

Case Study 1: Anticancer Efficacy

A study involving the synthesis of various derivatives of the compound demonstrated significant anticancer efficacy in vitro against melanoma and prostate cancer cell lines. The modifications in the chemical structure led to improved potency from micromolar to nanomolar ranges, indicating a promising avenue for further development in cancer therapy .

Case Study 2: Enzyme Inhibition

In a comparative analysis of enzyme inhibitors, this compound was found to exhibit superior inhibitory effects on AChE compared to other benzamide derivatives. This suggests its potential utility in treating conditions like Alzheimer's disease where AChE inhibition is beneficial .

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